Corylin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bone Health and Osteoporosis:

- Osteoblast Differentiation and Mineralization: Studies show that corylin can stimulate the differentiation and mineralization of osteoblasts, the cells responsible for bone formation. This suggests potential benefits for treating osteoporosis, a condition characterized by weak and brittle bones. Research suggests corylin may work through the activation of two key pathways: estrogen and Wnt/β-catenin signaling Source: [Corylin, a flavonoid derived from Psoralea Fructus, induces osteoblastic differentiation via estrogen and Wnt/β-catenin signaling pathways: ].

Anti-oxidant and Skin Protection:

- Combating Oxidative Stress: Corylin exhibits strong antioxidant properties, potentially offering protection against oxidative stress, a cellular process linked to various chronic diseases and skin aging. Studies have shown that corylin can effectively reduce oxidative stress in mouse skin models, potentially protecting against UV-induced skin aging Source: [Corylin from Psoralea fructus (Psoralea corylifolia L.) protects against UV-induced skin aging by activating Nrf2 defense mechanisms].

Lifespan Extension and Aging:

- Senescence and Longevity: Recent research suggests that corylin may possess lifespan-extending properties. Studies have shown that corylin can alleviate senescence, a process linked to aging and age-related diseases, in human umbilical vein endothelial cells (HUVECs). Additionally, corylin has been shown to promote longevity in aged mice under metabolic stress Source: [The flavonoid corylin exhibits lifespan extension properties in mouse: ].

Other Potential Applications:

Preliminary research also suggests potential benefits of corylin in various other areas, including:

- Anti-inflammatory effects Source: [Biological Importance, Therapeutic Benefits, and Analytical Aspects of Active Flavonoidal Compounds 'Corylin' from Psoralea corylifolia in the Field of Medicine: ]

- Anti-tumor activity Source: [Biological Importance, Therapeutic Benefits, and Analytical Aspects of Active Flavonoidal Compounds 'Corylin' from Psoralea corylifolia in the Field of Medicine: ]

- Metabolic regulation Source: [The flavonoid corylin exhibits lifespan extension properties in mouse: ]

Corylin is a flavonoid compound primarily derived from the seeds of Psoralea corylifolia, a plant belonging to the Fabaceae family. Its chemical structure is characterized by the formula C20H16O4, and it features a distinct arrangement of aromatic rings and hydroxyl groups, which contribute to its biological activities. Corylin has garnered attention for its diverse therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects, making it a significant subject of research in medicinal chemistry and pharmacology .

Corylin exhibits a range of biological activities:

- Anti-inflammatory: It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

- Antioxidant: Corylin scavenges free radicals, thereby protecting cells from oxidative stress.

- Antitumor: Research indicates that corylin can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators .

- Bone health: Corylin promotes bone differentiation and growth, suggesting potential applications in treating osteoporosis .

Corylin can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting corylin from the seeds of Psoralea corylifolia using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler flavonoid precursors, utilizing techniques such as condensation reactions followed by oxidation steps to form the characteristic flavonoid structure.

- Biotechnological Approaches: Recent advancements include using microbial fermentation to produce corylin from precursor compounds, enhancing yield and sustainability .

Corylin has various applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, corylin is being explored for developing new therapeutic agents.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at improving health and preventing diseases.

- Cosmetics: Corylin's skin-protective effects are being investigated for use in skincare formulations .

Studies have demonstrated that corylin interacts with several biological molecules:

- Proteins: Corylin has been shown to target specific proteins involved in cellular signaling pathways, such as the Gtr1 protein, which plays a role in lifespan extension in yeast models.

- Receptors: It may modulate receptor activity related to inflammation and cancer progression, impacting pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway.

- Other Compounds: Interaction studies suggest that corylin can enhance or inhibit the activity of other phytochemicals, leading to synergistic effects in therapeutic applications .

Corylin shares structural similarities with several other flavonoids. Here are some notable comparisons:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Neobavaisoflavone | Similar skeleton | Antioxidant | Less abundant than corylin |

| Daidzein | Isoflavone | Anticancer | Primarily found in soy products |

| Genistein | Isoflavone | Antioxidant, anti-inflammatory | Stronger estrogenic effects |

Corylin is unique due to its pronounced effects on lifespan extension and specific interactions with cellular pathways that differentiate it from these similar compounds .

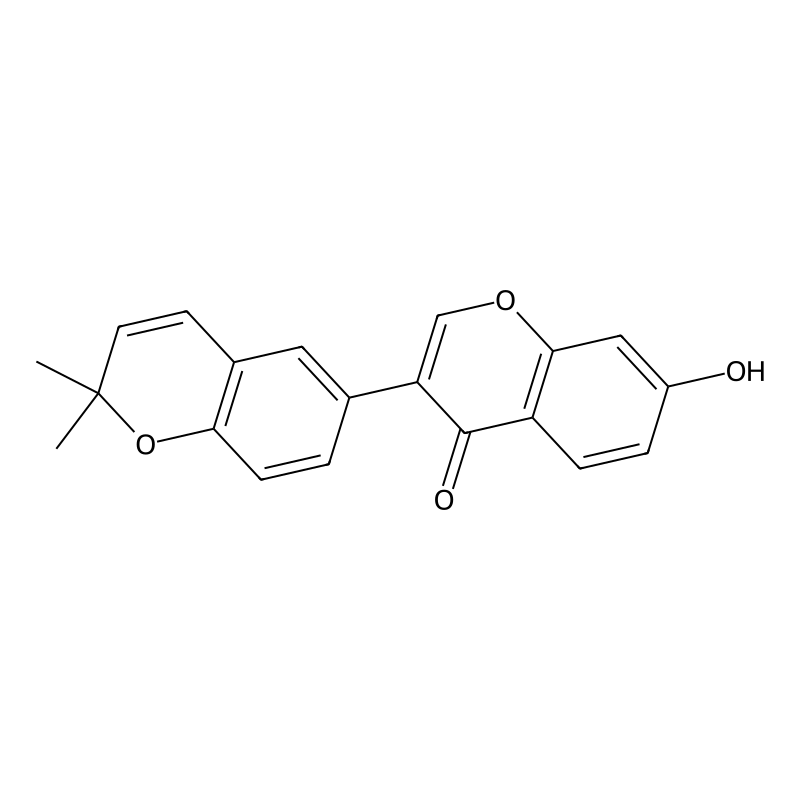

Molecular Structure and Formula (C20H16O4)

Corylin possesses the molecular formula C20H16O4, corresponding to a molecular weight of 320.34 grams per mole [2] [5]. The exact mass of the compound is determined to be 320.104858 daltons [2] [9]. The structural framework of corylin is characterized by a bichromen system, featuring two interconnected benzopyran rings [3] [18].

The compound exhibits a complex three-dimensional arrangement consisting of a hydroxylated chromen-4-one core structure linked to a dimethylchromen moiety [3] [4]. The canonical SMILES notation for corylin is represented as: CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C [3]. This structural representation reveals the presence of multiple aromatic rings, hydroxyl functionalities, and a ketone group within the molecular framework.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Classification

The systematic International Union of Pure and Applied Chemistry name for corylin is 3-(2,2-dimethylchromen-6-yl)-7-hydroxychromen-4-one [3] [4]. Alternative nomenclature includes 7-Hydroxy-2',2'-dimethyl-2'H,4H-3,6'-bichromen-4-one, which emphasizes the bichromen structural motif [2] [9].

Corylin is classified within the flavonoid superfamily, specifically categorized as an isoflavone derivative [15] [17]. The compound belongs to the broader class of benzopyran compounds, characterized by the fusion of benzene and pyran rings [18]. Within the flavonoid classification system, corylin represents a unique structural variant that differs from classical isoflavones through its distinctive dimethylchromen substitution pattern [17] [20].

The Chemical Abstracts Service registry number for corylin is 53947-92-5, providing a unique identifier for this compound in chemical databases [2] [5]. The International Chemical Identifier key is PWAACAMQKVIVPZ-UHFFFAOYSA-N [3].

Physicochemical Properties

Solubility Parameters

Corylin demonstrates distinct solubility characteristics across different solvent systems [5] [10]. The compound exhibits excellent solubility in dimethyl sulfoxide, with concentrations exceeding 100 milligrams per milliliter achievable, equivalent to approximately 312.17 millimolar solutions [5] [10]. In aqueous systems, corylin displays poor solubility, with concentrations remaining below 0.1 milligrams per milliliter, rendering it essentially insoluble in water [5].

The compound shows favorable solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone [2]. This solubility profile is consistent with the lipophilic nature of the compound, as indicated by its calculated logarithm of the partition coefficient value of 4.45 [2] [9].

The topological polar surface area of corylin is calculated to be 59.67 square angstroms [2] [9]. This value falls within the range associated with compounds capable of crossing biological membranes, though it approaches the threshold for blood-brain barrier penetration [21] [22].

Melting and Boiling Points

Experimental determination of corylin's melting point has established a range of 238-239 degrees Celsius [39]. This measurement was conducted using acetone and hexane as solvents during the crystallization process [39]. The relatively high melting point reflects the compound's stable crystalline structure and extensive intermolecular interactions.

The predicted boiling point of corylin is calculated to be 527.4 ± 50.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [2] [9]. This elevated boiling point is characteristic of compounds with extended aromatic systems and multiple hydrogen bonding sites [27].

Additional thermal properties include a flash point of 193.1 ± 23.6 degrees Celsius [2] [9]. The vapor pressure at 25 degrees Celsius is extremely low, measured at 0.0 ± 1.4 millimeters of mercury, indicating minimal volatility under ambient conditions [2] [9].

| Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | 238-239 | °C | [39] |

| Boiling Point | 527.4 ± 50.0 | °C | [2] [9] |

| Flash Point | 193.1 ± 23.6 | °C | [2] [9] |

| Vapor Pressure (25°C) | 0.0 ± 1.4 | mmHg | [2] [9] |

Spectroscopic Characteristics

The spectroscopic properties of corylin provide detailed insights into its molecular structure and electronic characteristics [15] [17]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns consistent with the bichromen framework [29] [32].

In proton nuclear magnetic resonance spectroscopy, corylin exhibits characteristic aromatic proton signals in the 6.5-8.0 parts per million region [29] [31]. The aromatic protons display complex splitting patterns reflecting the multiple ring systems and their electronic environments [30] [31]. The dimethyl groups attached to the chromen ring system appear as singlets in the aliphatic region, typically around 1.5-1.8 parts per million [29].

Carbon-13 nuclear magnetic resonance spectroscopy of corylin shows signals distributed across several distinct regions [32]. The carbonyl carbon appears in the characteristic ketone region around 190-200 parts per million [32]. Aromatic carbons are observed in the 125-150 parts per million range, with quaternary carbons appearing at the downfield edge of this region [32]. The dimethyl carbons of the chromen system resonate in the aliphatic region around 25-30 parts per million [32].

Infrared spectroscopy of corylin reveals several characteristic absorption bands [33]. The hydroxyl group stretching vibration appears as a broad absorption around 3300-3500 wavenumbers [13] [33]. The carbonyl stretching frequency is observed near 1670-1680 wavenumbers, slightly lower than typical ketones due to conjugation with the aromatic system [33]. Aromatic carbon-carbon stretching vibrations appear in the 1500-1650 wavenumber region [13].

Ultraviolet-visible spectroscopy demonstrates that corylin absorbs strongly in the ultraviolet region, with absorption extending into the visible range [19] [34]. The compound exhibits characteristic absorption bands associated with π-π* transitions in the conjugated aromatic system [19]. The maximum absorption wavelength typically occurs around 280-320 nanometers, consistent with extended conjugation in flavonoid systems [34].

Mass spectrometry of corylin produces a molecular ion peak at mass-to-charge ratio 320, corresponding to the molecular weight [35]. Fragmentation patterns typically involve loss of the dimethyl groups and cleavage of the bichromen linkage [14] [35]. Common fragment ions are observed at mass-to-charge ratios corresponding to the individual chromen units [35].

| Spectroscopic Technique | Key Characteristics | Wavenumber/Chemical Shift | Reference |

|---|---|---|---|

| Infrared | Hydroxyl stretch | 3300-3500 cm⁻¹ | [13] [33] |

| Infrared | Carbonyl stretch | 1670-1680 cm⁻¹ | [33] |

| Proton Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.0 ppm | [29] [31] |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 190-200 ppm | [32] |

| Ultraviolet-Visible | Maximum absorption | 280-320 nm | [19] [34] |

| Mass Spectrometry | Molecular ion | m/z 320 | [35] |

Structural Relationship to Other Flavonoids

Corylin exhibits significant structural relationships with other members of the flavonoid family, particularly within the isoflavone subclass [15] [17]. The compound shares fundamental structural features with classical isoflavones such as genistein and daidzein, including the characteristic 3-phenylchromen-4-one backbone [38] [41].

The most closely related compound to corylin is neobavaisoflavone, which shares the same basic molecular skeleton with minor structural variations [15] [17]. Both compounds are isolated from Psoralea corylifolia and exhibit similar biological activities [36]. Neobavaisoflavone differs from corylin primarily in the substitution pattern on the aromatic rings, leading to subtle differences in their physicochemical properties [36] [37].

Comparison with genistein reveals both similarities and distinctions in structural architecture [38] [41]. While both compounds belong to the isoflavone class, corylin possesses the unique dimethylchromen moiety that distinguishes it from the simpler hydroxylation pattern found in genistein [38]. This structural difference contributes to variations in their biological activities and pharmacological profiles [7] [41].

Daidzein represents another structurally related isoflavone that shares the core chromen-4-one framework with corylin [38]. However, daidzein lacks the bichromen system characteristic of corylin, resulting in a simpler molecular architecture [38]. The additional ring system in corylin contributes to its enhanced lipophilicity and altered membrane interaction properties compared to daidzein [41].

Within the broader flavonoid classification, corylin exhibits structural features that align it with the benzopyran family of compounds [18] [20]. The benzopyran scaffold is fundamental to many natural products and provides the structural foundation for diverse biological activities [18]. Corylin's unique bichromen architecture represents a specialized variant within this structural class [18].

The hydroxylation pattern in corylin follows the characteristic flavonoid arrangement, with hydroxyl groups positioned to participate in hydrogen bonding and electronic interactions [40]. This hydroxylation pattern contributes to the compound's antioxidant potential and influences its interaction with biological targets [40].

| Compound | Structural Class | Key Differences from Corylin | Molecular Formula | Reference |

|---|---|---|---|---|

| Neobavaisoflavone | Isoflavone | Minor aromatic substitutions | C20H16O4 | [15] [36] |

| Genistein | Isoflavone | Simple hydroxylation pattern | C15H10O5 | [38] [41] |

| Daidzein | Isoflavone | Lacks bichromen system | C15H10O4 | [38] [41] |

| Bavachin | Isoflavone | Different prenylation pattern | C20H18O4 | [37] |